molecular formula C20H21N3O3 B11076963 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11076963
M. Wt: 351.4 g/mol
InChI Key: XWKOLDVZHIOZJS-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a hydroxyphenyl group and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative. The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxyphenyl halide reacts with piperazine under basic conditions. The resulting intermediate is then coupled with a phenylpyrrolidine-2,5-dione precursor through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl-substituted pyrrolidine derivatives.

    Substitution: Nitro or halogen-substituted aromatic compounds.

Scientific Research Applications

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with molecular targets such as receptors and enzymes. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperazine and pyrrolidine moieties can interact through hydrophobic and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is unique due to the presence of the hydroxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in additional hydrogen bonding and can be a site for further chemical modifications, enhancing its versatility in research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H21N3O3/c24-18-9-5-4-8-16(18)21-10-12-22(13-11-21)17-14-19(25)23(20(17)26)15-6-2-1-3-7-15/h1-9,17,24H,10-14H2

InChI Key

XWKOLDVZHIOZJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

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